molecular formula C20H23NO B1359481 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-51-7

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359481
CAS No.: 898776-51-7
M. Wt: 293.4 g/mol
InChI Key: WOMDLMUDQBILTP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a dimethyl substitution at the 3,4-positions of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the second ring. Benzophenones are widely studied for their applications in pharmaceuticals, UV stabilization, and as intermediates in organic synthesis .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMDLMUDQBILTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642750
Record name (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-51-7
Record name (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with pyrrolidine and formaldehyde under basic conditions.

    Methylation: The final step involves the methylation of the benzene ring at the 3 and 4 positions. This can be achieved using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name CAS No. Substituents Molecular Weight Key Applications
3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone 898776-41-5 3,4-dimethyl; 4'-pyrrolidinomethyl 293.41 Lab research, pharmaceutical intermediates
2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone 898776-41-5 2,3-dimethyl; 4'-pyrrolidinomethyl 293.41 Lab research (structural isomer)
3-Methoxy-4'-pyrrolidinomethyl benzophenone 898775-99-0 3-methoxy; 4'-pyrrolidinomethyl 283.35 Industrial-grade UV stabilizers
3,4-Dihydroxybenzophenone (BP-15) 10425-11-3 3,4-dihydroxy 214.22 Pharmaceuticals, antioxidants
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone 898763-08-1 3-Cl,5-F; 2'-pyrrolidinomethyl 338.80 Synthetic intermediates

Key Observations:

  • Functional Group Impact: Replacing methyl with methoxy (e.g., 3-Methoxy-4'-pyrrolidinomethyl benzophenone) increases polarity, enhancing solubility in polar solvents but reducing lipid membrane permeability .
  • Halogenated Analogues : Chloro and fluoro substitutions (e.g., 898763-08-1) improve metabolic stability and binding affinity in drug design but may introduce toxicity concerns .

Industrial and Environmental Relevance

  • UV Stabilization: Compared to BP-1 (CAS 131-56-6) and BP-3 (CAS 131-57-7), the target compound’s pyrrolidinomethyl group may improve UV absorption efficiency, though its environmental persistence remains unstudied .
  • Regulatory Status: Unlike BP-15 (3,4-dihydroxybenzophenone), which is used in pharmaceuticals, the target compound lacks established safety guidelines, necessitating further toxicological evaluation .

Biological Activity

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antioxidant, and potential cytotoxic effects.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds, characterized by a benzophenone backbone with various substituents that can significantly influence their biological activity. The specific structure can be represented as follows:

C21H25NO\text{C}_{21}\text{H}_{25}\text{N}\text{O}

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of benzophenone derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • A study demonstrated that certain benzophenone analogues exhibited significant inhibition of TNF-α with IC50 values ranging from 4 to 6 nM, indicating potent anti-inflammatory effects .
  • The mechanism often involves the inhibition of MAPK pathways, which are crucial in regulating inflammatory responses.

2. Antioxidant Properties

Antioxidant activity is another crucial aspect of the biological profile of this compound. Benzophenones are known to scavenge free radicals and reduce oxidative stress.

  • Research indicates that certain derivatives can exhibit strong DPPH radical scavenging activity, suggesting their potential use as antioxidants .
  • The antioxidant capacity is often linked to their ability to donate hydrogen atoms or electrons to reactive species.

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines.

  • In vitro studies have shown that some benzophenone derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
  • For example, a derivative was reported to decrease cell viability significantly at concentrations above 100 μM after 72 hours of treatment .

Case Study 1: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of a series of benzophenone derivatives, including this compound. The results showed a dose-dependent inhibition of TNF-α and IL-6 production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The most potent compound exhibited an IC50 value of 5 nM for TNF-α inhibition.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls.

Data Table: Biological Activity Summary

Activity TypeCompound/DerivativeIC50 Value (nM)Notes
Anti-inflammatoryBenzophenone derivative5Inhibits TNF-α production
AntioxidantVarious benzophenonesVariesDPPH scavenging activity
Cytotoxicity3,4-Dimethyl-4'-pyrrolidinomethyl>100 μMInduces apoptosis in cancer cells

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